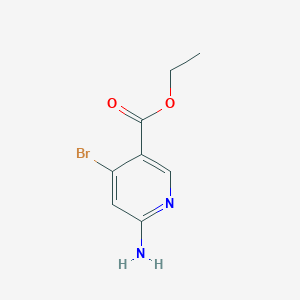

Ethyl 6-amino-4-bromonicotinate

Description

Contextualization of Nicotinic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in the development of new pharmaceuticals. frontiersin.orgresearchgate.netchemistryjournal.net The pyridine (B92270) ring within these structures is a common motif in many biologically active compounds. researchgate.netnih.gov The introduction of various substituents onto the pyridine ring allows chemists to fine-tune the molecule's properties, such as its solubility, bioavailability, and interaction with biological targets. nih.govnih.gov Nicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including the treatment of dyslipidemia, inflammatory diseases, and neurological disorders. researchgate.netchemistryjournal.netjst.go.jp

Significance of Substituted Pyridine Scaffolds in Target-Oriented Synthesis

Substituted pyridine scaffolds are highly valued in drug discovery due to their ability to serve as a core structure for generating diverse libraries of compounds. dovepress.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to many biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling the precise spatial arrangement of functional groups to optimize interactions with a specific protein or enzyme. This "target-oriented" approach has led to the development of numerous successful drugs containing a pyridine core. researchgate.net

Research Landscape of Ethyl 6-amino-4-bromonicotinate: Aims and Scope of Inquiry

The research surrounding this compound primarily focuses on its utility as a chemical intermediate. The presence of the bromine atom at the 4-position and the amino group at the 6-position provides two reactive sites for further chemical modifications. This allows for the construction of a wide array of more complex heterocyclic systems. The ethyl ester at the 3-position can also be readily hydrolyzed or converted to other functional groups.

The primary aim of research involving this compound is to synthesize novel molecules with potential pharmacological activity. Scientists are exploring its use in creating compounds that could act as enzyme inhibitors or receptor modulators, with potential applications in areas such as oncology and neurodegenerative diseases.

Chemical Properties and Synthesis

This compound is a solid, typically appearing as a light yellow to yellow powder or crystals. sigmaaldrich.com It has a molecular weight of 245.07 g/mol and a molecular formula of C8H9BrN2O2. nih.gov

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O2 | nih.gov |

| Molecular Weight | 245.07 g/mol | nih.gov |

| Physical Form | Light yellow to yellow powder or crystals | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the bromination of a corresponding aminonicotinate precursor. The strategic placement of the amino and bromo substituents is key to its utility as a versatile building block in organic synthesis.

Applications in Scientific Research

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The presence of multiple reactive sites on the pyridine ring allows for a variety of chemical transformations.

For instance, the bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can also participate in a range of reactions, including acylation, alkylation, and diazotization, leading to the formation of diverse functional groups.

These synthetic transformations enable the construction of novel molecular scaffolds with potential applications in medicinal chemistry. For example, this compound has been utilized as a starting material for the synthesis of compounds targeting various enzymes and receptors implicated in disease.

While specific research findings on the direct biological activity of this compound are limited, its importance is underscored by its frequent appearance in the patent literature as a key intermediate in the synthesis of proprietary compounds with potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 6-amino-4-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

OCTAKSGYJNJXKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Amino 4 Bromonicotinate

Classical Synthetic Approaches to Halogenated and Aminated Nicotinates

Traditional synthetic routes to compounds like Ethyl 6-amino-4-bromonicotinate typically involve the stepwise functionalization of a pre-existing pyridine (B92270) or nicotinate (B505614) precursor. These methods focus on controlling the regiochemistry of bromination and amination reactions.

Directed Bromination Strategies on Ethyl Nicotinate Precursors

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. Electrophilic aromatic bromination is a common method, but the regioselectivity is heavily influenced by the electronic properties of the existing substituents. mdpi.com For a precursor like ethyl nicotinate, direct bromination is challenging and often leads to a mixture of products.

A more effective strategy involves using a precursor where existing functional groups direct the bromination to the desired C4-position. For instance, starting with Ethyl 6-aminonicotinate, the powerful activating and ortho-, para-directing effect of the amino group would typically direct electrophiles to the C5 position. To achieve bromination at C4, a multi-step sequence involving protecting groups or the use of specific brominating agents under controlled conditions might be necessary. Reagents such as N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel have been shown to provide regioselectivity in the bromination of some aromatic compounds. mdpi.com

An alternative classical approach involves the Sandmeyer reaction, starting from a corresponding aminonicotinate. For example, the synthesis could begin with Ethyl 4,6-diaminonicotinate, where one of the amino groups is selectively diazotized and subsequently displaced by a bromide. However, achieving selective diazotization can be a significant challenge. A more plausible route might start with a pre-brominated, simpler pyridine which is then elaborated to the nicotinate.

Regioselective Amination Procedures for Brominated Nicotinates

The introduction of an amino group onto a brominated pyridine ring is commonly achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination reactions. In a classical SNAr approach, a precursor such as Ethyl 4,6-dibromonicotinate could be utilized. The reaction with an ammonia (B1221849) source (e.g., ammonia, sodium amide) would proceed via nucleophilic attack on the pyridine ring.

The regioselectivity of this substitution is dictated by the electronic stabilization of the Meisenheimer intermediate. In the case of ethyl nicotinate derivatives, the C6 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. This inherent reactivity profile can be exploited to achieve regioselective amination at the C6 position of a di-halogenated precursor, leaving the bromine at C4 intact.

More contemporary, yet widely established, methods that can be considered classical in modern organic synthesis include palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. youtube.com This reaction allows for the formation of C-N bonds under milder conditions than many SNAr reactions and exhibits broad functional group tolerance. nih.gov The reaction of Ethyl 4,6-dibromonicotinate with an amine source in the presence of a suitable palladium catalyst and ligand could be finely tuned to favor substitution at the C6 position.

Advanced Synthetic Route Optimization

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced strategies for constructing the this compound core focus on minimizing step counts, maximizing atom economy, and employing environmentally benign processes.

Catalytic Systems for Enhanced Efficiency and Selectivity

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling reactions that are otherwise difficult or impossible. youtube.com For the synthesis of this compound, catalytic systems can be employed for both the amination and pyridine ring formation steps.

As mentioned, palladium-phosphine complexes are highly effective for C-N bond formation. youtube.com The choice of ligand is crucial for modulating the catalyst's activity and selectivity, allowing for amination reactions to occur at lower temperatures and with greater efficiency. youtube.com Beyond palladium, more sustainable and cost-effective iron-based catalysts have been developed for the synthesis of substituted pyridines through cyclization reactions, offering a greener alternative. rsc.org

The table below summarizes representative catalytic systems used for amination reactions on aryl halides, which is a key transformation in the potential synthesis of the target molecule.

| Catalyst System | Substrate Type | Amine Source | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Primary Amine | Toluene (B28343), 100°C | 85-98 | youtube.com |

| Ni(COD)₂ / Ligand | Alkenyl Amine | Aryl Boronic Acid | THF, Room Temp | High | nih.gov |

| Pd(OAc)₂ / Picolinamide | Allyl Amine | Sulfoximine | Dioxane, 110°C | High | researchgate.net |

| Photocatalyst | Arene | Alkyl Amine | Acetonitrile, Light | Good | nih.gov |

This table presents generalized data for analogous reactions and is intended to be illustrative of the catalytic methodologies available.

Multicomponent Reaction (MCR) Strategies for Pyridine Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. acsgcipr.org These reactions are characterized by high atom economy and procedural simplicity. acsgcipr.org Several MCRs are known for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org

A potential MCR strategy to construct this compound could involve a one-pot reaction of:

A bromine-containing 1,3-dicarbonyl compound or its equivalent.

Ethyl cyanoacetate, to provide the ester and C3/C-CN components.

An ammonium (B1175870) salt (e.g., ammonium acetate) as the nitrogen source for the pyridine ring. nih.govacs.org

This approach builds the substituted pyridine core in a single, convergent step, significantly shortening the synthetic sequence compared to classical linear methods. The reaction can often be promoted by microwave irradiation, which drastically reduces reaction times from hours to minutes and frequently improves yields. nih.govacs.org

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Reference |

| 4-Component | Aldehyde | Ethyl Cyanoacetate | Acetophenone | Ammonium Acetate | Microwave, 2-7 min | nih.govacs.org |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Dicarbonyl | Base | N/A | Conventional Heat | acsgcipr.org |

| Hantzsch | Aldehyde | β-Ketoester (x2) | Ammonia | N/A | Conventional Heat | acsgcipr.org |

This table illustrates general MCR strategies for pyridine synthesis.

Green Chemistry Principles in Synthetic Pathway Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly routes.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous solvents like toluene or THF with more benign alternatives such as ethanol, water, or even solvent-free conditions. researchgate.netnih.gov

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. rsc.orgresearchgate.net Iron-catalyzed reactions are also preferred over those using precious metals like palladium due to iron's abundance and lower toxicity. rsc.org

Energy Efficiency: Utilizing microwave-assisted synthesis or continuous-flow microreactors can significantly reduce energy consumption and reaction times while improving process control and safety. nih.govnih.gov

Atom Economy: Designing reactions, such as MCRs, where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. acsgcipr.org

By integrating these principles, the synthesis of this compound can be optimized not only for chemical efficiency but also for environmental sustainability.

Reactivity and Chemical Transformations of Ethyl 6 Amino 4 Bromonicotinate

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

Intermolecular Annulation Strategies

Extensive research of scientific literature and chemical databases reveals a notable absence of documented studies specifically detailing the intermolecular annulation strategies involving Ethyl 6-amino-4-bromonicotinate. While the structural features of this compound, including an amino group and a bromine atom on the pyridine (B92270) ring, suggest its potential as a versatile building block in the synthesis of fused heterocyclic systems, specific examples of its application in intermolecular annulation reactions are not presently available in published research.

Intermolecular annulation reactions are powerful tools in synthetic organic chemistry for the construction of complex polycyclic molecules. These strategies typically involve the reaction of two different molecules to form a new ring. The amino and bromo substituents on the nicotinic acid framework of this compound could theoretically participate in various cyclization cascades. For instance, the amino group could act as a nucleophile, while the bromine atom could be involved in transition-metal-catalyzed cross-coupling reactions, which are often key steps in annulation sequences.

However, without specific research findings, any discussion of potential reaction pathways, conditions, or resulting products would be purely speculative. The development of synthetic methodologies is an empirical science, and the reactivity of a particular isomer can be highly specific. Therefore, in the absence of experimental data for this compound, no substantiated report on its intermolecular annulation strategies can be provided at this time.

Further research in this area would be necessary to explore and establish the utility of this compound as a precursor in the synthesis of novel fused heterocyclic compounds through intermolecular annulation.

Strategic Applications in Advanced Chemical Synthesis and Medicinal Chemistry Lead Generation

Ethyl 6-amino-4-bromonicotinate as a Versatile Synthetic Building Block

The strategic placement of reactive sites—the bromine atom for cross-coupling reactions, the amino group for nucleophilic and condensation reactions, and the ester for modifications—makes this compound a versatile building block in principle.

Precursor in the Synthesis of Complex Organic Molecules

The bromine atom at the 4-position can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups at the 4-position. The amino group at the 6-position can be diazotized and substituted or can undergo condensation reactions to form fused heterocyclic systems. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. While specific examples for this compound are not widely documented, its related acid, 6-Amino-4-bromonicotinic acid, is noted as a related chemical intermediate. bldpharm.com

Scaffold for Heterocyclic Compound Libraries

The multifunctional nature of this compound makes it an ideal scaffold for the generation of diverse heterocyclic compound libraries. Through combinatorial chemistry approaches, each functional group can be independently reacted to produce a wide array of derivatives.

Table 1: Potential Reactions for Library Synthesis

| Functional Group | Position | Potential Reaction Type | Resulting Functionality |

|---|---|---|---|

| Bromine | 4 | Suzuki Coupling | Aryl, Heteroaryl |

| Bromine | 4 | Sonogashira Coupling | Alkynyl |

| Amino | 6 | Acylation | Amide |

| Amino | 6 | Reductive Amination | Secondary Amine |

This systematic modification allows for the rapid exploration of chemical space around the aminopyridine core, which is crucial for identifying compounds with desired properties in materials science and medicinal chemistry.

Applications in Medicinal Chemistry Scaffold Design and Elaboration

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of substituents in this compound provides a unique framework for designing novel bioactive molecules.

Design and Synthesis of Nicotinate-Based Bioactive Frameworks

The ethyl nicotinate (B505614) core is a well-established pharmacophore. By using this compound as a starting material, medicinal chemists can synthesize novel frameworks where the 4- and 6-positions are elaborated to interact with specific biological targets. For example, the bromine atom can be replaced with larger, lipophilic groups via cross-coupling to target hydrophobic pockets in enzymes or receptors. The amino group can act as a hydrogen bond donor, a critical interaction for molecular recognition.

Exploration of Structure-Activity Relationship (SAR) Theories for Pyridine (B92270) Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. This compound is a valuable tool for such studies. By systematically modifying each part of the molecule and assessing the resulting biological activity, researchers can develop a clear understanding of the pharmacophore.

The role of the Bromine: Replacing the bromine with other halogens (Cl, F) or with hydrogen would clarify the importance of halogen bonding or steric bulk at the 4-position.

The role of the Amino Group: Acylation, alkylation, or removal of the amino group would probe the significance of its hydrogen-bonding capability and basicity.

The role of the Ester: Conversion to the carboxylic acid or various amides would explore the impact of the hydrogen bond acceptor strength and lipophilicity at the 3-position.

Development of Enzyme or Receptor Modulators via Chemical Modification

The chemical reactivity of this compound allows for its conversion into targeted enzyme inhibitors or receptor modulators. For instance, the core structure could be elaborated into inhibitors for kinases, a class of enzymes often targeted in oncology, by introducing functionalities that mimic the ATP molecule. The amino-pyridine motif is a common feature in many kinase inhibitors. While direct conversion of this compound into specific modulators is not prominently reported in scientific literature, its potential is inferred from the broad utility of similar building blocks in pharmaceutical research and development. bldpharm.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Generation of Lead Compounds for Pharmacological Exploration

There is no specific information available in the reviewed literature that details the use of this compound as a scaffold or intermediate for the generation of lead compounds for pharmacological exploration.

Role in Material Science and Agrochemical Research

Similarly, no research findings were identified that describe the application or investigation of this compound in the fields of material science or agrochemical research.

Computational and Theoretical Investigations of Ethyl 6 Amino 4 Bromonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective in predicting the geometries of molecules and the transition states of chemical reactions, thereby elucidating reaction mechanisms. For a molecule like Ethyl 6-amino-4-bromonicotinate, DFT could be employed to study its synthesis or subsequent reactions. For instance, the Chichibabin amination, a common method for producing aminopyridines, could be modeled to understand the reaction pathway and optimize conditions. researchgate.net

In a study on nicotinic acid derivatives, DFT calculations using the B3LYP functional with a 6-311(d, p) basis set were used to explore their electronic structures. dergipark.org.tr Such studies on analogous compounds provide a framework for how the reactivity of this compound could be approached. Theoretical investigations into the reactivity of halopyridines show that the 2- and 4-positions are generally more susceptible to nucleophilic attack. researchgate.netabertay.ac.uk

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by calculations of vibrational frequencies to confirm it as a true minimum on the potential energy surface. To study a reaction, the structures of reactants, transition states, and products would be optimized, and the energy barriers would be calculated to determine the reaction's feasibility and kinetics.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net For substituted nicotinic acid derivatives, these parameters have been calculated to understand their electronic properties and reactivity. epstem.netepstem.net

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. A study on niacin derivatives utilized Fukui analysis to identify reactive sites that contribute to their binding affinities in biological systems. dergipark.org.tr

For this compound, the amino group and the bromine atom, along with the nitrogen in the pyridine (B92270) ring, would be of particular interest. A molecular orbital analysis would reveal the distribution of electron density and the regions most susceptible to chemical reactions.

Below is an illustrative table of HOMO-LUMO energies and related parameters for a series of nicotinic acid derivatives, demonstrating the type of data that would be generated for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid | -7.21 | -1.93 | 5.28 |

| 2-chloronicotinic acid | -7.35 | -2.45 | 4.90 |

| 6-chloronicotinic acid | -7.43 | -2.50 | 4.93 |

| 2-bromonicotinic acid | -7.29 | -2.52 | 4.77 |

| 6-bromonicotinic acid | -7.37 | -2.54 | 4.83 |

| Nicotinic acid N-oxide | -7.59 | -2.80 | 4.79 |

| Data derived from a study on niacin and its derivatives and is for illustrative purposes. dergipark.org.tr |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, especially in biological systems. Conformational analysis involves identifying the stable spatial arrangements of atoms in a molecule and their relative energies. For a molecule with rotatable bonds, such as the ethyl ester group in this compound, multiple conformations are possible.

Conformational analysis of similar molecules, like butane, demonstrates how different spatial arrangements (e.g., anti and gauche conformations) have different energy levels due to steric hindrance. youtube.com A detailed conformational search for this compound would identify the lowest energy conformer, which is the most likely structure to be observed.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, showing how its conformation changes over time in a given environment (e.g., in a solvent or bound to a protein). MD simulations have been used to assess the stability of ligand-protein complexes, for example, in studies of potential diabetes drugs and anticancer agents. nih.govnih.gov An MD simulation of this compound would reveal its dynamic behavior and preferred conformations in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new compounds. chemrevlett.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. This information is crucial for understanding the mechanism of action of a drug and for designing more potent inhibitors.

In the context of this compound, molecular docking could be used to investigate its potential interactions with various biological targets. For example, studies on aminopyridine derivatives have used molecular docking to explore their binding to enzymes like α-glucosidase and various oxidases. researchgate.netrsc.org Similarly, docking studies on 5-amino-nicotinic acid derivatives have been performed to understand their inhibitory potential against α-amylase and α-glucosidase. researchgate.net

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein, and then using a docking algorithm to predict the most stable binding pose. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

The following table illustrates typical results from a molecular docking study on aminopyridine derivatives against α-glucosidase, showing the kind of data that could be generated.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 47e | -8.5 | PHE 314, ASP 352, ARG 442 |

| Compound 47g | -8.2 | ASP 215, GLU 411, PHE 476 |

| Compound 47h | -8.7 | ASP 352, ARG 442, PHE 476 |

| Compound 47n | -8.4 | ASP 215, PHE 314, GLU 411 |

| Compound 47o | -8.6 | ASP 352, GLU 411, ARG 442 |

| Data is illustrative and based on a study of aminopyridine thiourea (B124793) derivatives. rsc.org |

QSPR models can be developed to correlate theoretical descriptors of molecules with their experimentally observed chemical reactivity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

For a series of compounds, a statistically significant correlation between these descriptors and a measure of reactivity (e.g., reaction rate, equilibrium constant) can be established using methods like multiple linear regression (MLR). chemrevlett.com Such models can then be used to predict the reactivity of new, untested compounds.

A QSAR study on pyridine derivatives, for instance, successfully modeled their anticancer activity using MLR, achieving a high correlation coefficient. chemrevlett.com The descriptors in such a model for this compound could include parameters related to the electronic influence of the amino and bromo substituents on the pyridine ring, as well as the steric bulk of the ethyl ester group.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a growing area of focus in chemistry. nih.gov For nicotinate (B505614) derivatives like Ethyl 6-amino-4-bromonicotinate, future research is aimed at creating "green" synthetic routes that minimize waste and energy consumption.

Key areas of development include:

Biocatalysis: Utilizing enzymes to catalyze the synthesis of nicotinamide (B372718) derivatives offers a promising alternative to traditional chemical methods. nih.gov Biocatalysis has several advantages, including milder reaction conditions and high selectivity. nih.gov The use of enzymes in continuous-flow microreactors can significantly reduce reaction times and solvent waste. nih.gov

Continuous-Flow Technology: This technology has shown significant potential in producing fine chemicals and pharmaceuticals. nih.gov When combined with enzymatic catalysis, it can lead to more efficient and sustainable production processes. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis is an energy-efficient method that can significantly shorten reaction times from hours or days to just minutes. mdpi.com

Solvent-Free Reactions: Research into solvent-free synthesis methods, such as mechanochemical grinding, aims to reduce environmental impact by eliminating the need for solvents. mdpi.com

A comparative look at traditional versus sustainable methods highlights the potential improvements:

| Feature | Traditional Batch Synthesis | Sustainable Continuous-Flow Synthesis nih.gov |

| Reaction Time | 24 hours | 35 minutes |

| Product Yield | Lower | Significantly Improved |

| Solvent Waste | High | Reduced |

| Energy Consumption | High | Reduced |

This table is based on a study comparing batch and continuous-flow synthesis of nicotinamide derivatives.

Exploration of Undiscovered Reactivity Patterns

The bromine and amino groups on this compound's structure are key to its reactivity, providing opportunities for a variety of chemical transformations. Future research will likely focus on uncovering new reaction pathways and creating novel compounds.

One area of interest is the use of the bromine atom as a "handle" for cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The amino group can be modified to introduce different functional groups, further expanding the range of possible derivatives.

Innovative Applications in Catalysis and Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules with a specific three-dimensional arrangement, is crucial in the development of pharmaceuticals. nih.gov Nicotinate derivatives are being explored for their potential in this field.

Chiral Catalysts: The development of chiral catalysts is a key area of research. wipo.int These catalysts can direct a reaction to produce one enantiomer (a non-superimposable mirror image of a molecule) over the other, which is important because different enantiomers can have different biological effects. nih.govwipo.int

Biocatalytic Asymmetric Amination: Using enzymes like amine dehydrogenases is an efficient way to synthesize chiral primary amines. researchgate.net A significant challenge is extending this method to the synthesis of more complex secondary and tertiary amines. researchgate.net

NAD(P)H-Dependent Oxidoreductases: These enzymes have proven effective for the asymmetric reduction of double bonds, a key step in synthesizing important chiral molecules on an industrial scale. researchgate.net

Integration with High-Throughput Screening for Novel Bioactive Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.gov This technology is essential for discovering new drugs. nih.gov

By creating libraries of compounds derived from this compound, researchers can use HTS to identify molecules with potential therapeutic effects. nih.govmdpi.com HTS can be used to screen for a wide range of activities, including antibacterial and anti-inflammatory properties. nih.gov

The HTS process generally involves:

Assaying and screening a large number of compounds against specific targets. mdpi.com

Identifying "hits" or compounds that show a desired biological effect.

Further optimizing these hits to develop potential drug candidates.

Recent advancements have focused on improving the efficiency of HTS. nih.gov A cheminformatics approach that mines existing large-scale HTS data can help identify bioactive compounds with unique mechanisms of action. chemrxiv.org

Computational Design of Next-Generation Nicotinate-Based Functional Molecules

Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific properties. nih.gov By using computational methods, researchers can predict the properties of a molecule before it is synthesized, saving time and resources.

Density Functional Theory (DFT): This method can be used to study the electronic structure and properties of molecules, aiding in the design of new materials. nih.gov For example, DFT calculations have been used to examine the potential of nicotinic acid hydrazide nickel-based complexes as gas sensors. nih.gov

Structure-Based Design: This approach uses the three-dimensional structure of a protein to design molecules that can bind to it with high affinity and specificity. mdpi.com

Machine Learning: Machine learning models can be trained on existing data to predict the properties of new molecules, accelerating the design process. mdpi.com

The combination of computational design and experimental validation is a powerful strategy for developing the next generation of functional molecules based on the nicotinate scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-amino-4-bromonicotinate, and how are intermediates characterized?

this compound is typically synthesized via bromination of nicotinate derivatives followed by functional group modifications. A common approach involves bromination at the 4-position of ethyl 6-aminonicotinate using reagents like N-bromosuccinimide (NBS) under controlled conditions. Intermediates such as 6-bromonicotinic acid or ethyl 6-bromopyridine-2-carboxylate (as seen in brominated pyridine derivatives) are critical precursors . Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substitution patterns and LC-MS to verify purity. Melting points and FT-IR can further validate structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR identifies aromatic proton environments (e.g., downfield shifts for bromine-substituted carbons), while <sup>13</sup>C NMR confirms bromine attachment via characteristic deshielding.

- HPLC/LC-MS : Ensures purity and quantifies byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard.

- Elemental Analysis : Validates empirical formula accuracy. Cross-referencing with literature data (e.g., CAS registry entries for brominated analogs) is essential to resolve ambiguities .

Q. How should researchers handle stability and storage of this compound?

The compound is light-sensitive due to the bromine moiety. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation. Stability tests (TLC/HPLC over 1–2 weeks) under varying conditions (pH, temperature) are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in nicotinate derivatives like this compound?

Bromination at the 4-position is influenced by electron-donating groups (e.g., -NH2 at C6), which activate specific ring positions via resonance. Computational studies (DFT calculations) can model charge distribution and predict reactivity. Experimental validation involves synthesizing analogs with substituents at alternative positions and comparing reaction rates .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

The bromine atom at C4 serves as a leaving group for palladium-catalyzed couplings. Key parameters:

- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with ligand optimization.

- Solvent : Ethyl lactate (a green solvent with high polarity) improves reaction efficiency .

- Base : K2CO3 or Cs2CO3 in biphasic systems (toluene/water). Monitor reaction progress via GC-MS and isolate products using flash chromatography .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Discrepancies often arise from variations in catalyst loading, solvent purity, or substrate ratios. Systematic replication studies with controlled variables (e.g., O2 exclusion, degassing protocols) are critical. Compare kinetic data (Arrhenius plots) and use statistical tools (ANOVA) to assess significance. Cross-reference findings with crystallographic or spectroscopic data to rule out structural misinterpretations .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO energy of the brominated ring determines susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of ethyl acetate) are modeled using COSMO-RS. Validate predictions with Hammett plots correlating substituent effects with reaction rates .

Methodological Guidance

Designing a kinetic study for bromination reactions in nicotinate derivatives:

- Variables : Temperature (25–80°C), stoichiometry (Br2/NBS), and solvent polarity (DMF vs. THF).

- Data Collection : Use in-situ FT-IR to track Br2 consumption or quench aliquots at intervals for HPLC analysis.

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.1°C for temperature probes) and propagate errors using standard formulae .

Analyzing conflicting spectral data for this compound derivatives:

Contradictions in NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-check with X-ray crystallography if crystals are obtainable .

Evaluating green chemistry metrics for synthesis protocols:

Calculate E-factors (waste per product mass) and atom economy for bromination steps. Compare energy inputs (microwave vs. conventional heating) and solvent sustainability (ethyl lactate vs. DMF). Use life-cycle assessment (LCA) tools to benchmark against industry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.